Cas no 2665662-72-4 (tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate)

Tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate is a protected amine derivative used in synthetic organic chemistry, particularly in pharmaceutical and agrochemical research. The compound features dual tert-butoxycarbonyl (Boc) protection, enhancing stability during reactions and preventing unwanted side interactions. The fluorine substituent introduces electronic modulation, while the methyl group contributes to steric control, making it valuable for selective transformations. Its robust protecting groups facilitate deprotection under mild acidic conditions, ensuring compatibility with sensitive substrates. This intermediate is well-suited for peptide coupling, cross-coupling reactions, and the synthesis of complex heterocycles, offering versatility in multi-step synthetic routes. High purity and consistent performance make it a reliable choice for advanced chemical synthesis.
tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate structure
2665662-72-4 structure
Product name:tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate
CAS No:2665662-72-4
MF:C17H25FN2O4
Molecular Weight:340.389808416367
MDL:MFCD32900853
CID:5306466
PubChem ID:155387554

tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate 化学的及び物理的性質

名前と識別子

    • 1,3-Bis(1,1-dimethylethyl) 2-(4-amino-5-fluoro-2-methylphenyl)imidodicarbonate
    • MFCD32900853
    • tert-Butyl (4-amino-5-fluoro-2-methylphenyl)(tert-butoxycarbonyl)carbamate
    • D96596
    • PS-16205
    • tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate
    • 2665662-72-4
    • 4-Amino-1-(Bis-Boc-amino)-5-fluoro-2-methylbenzene
    • MDL: MFCD32900853
    • インチ: 1S/C17H25FN2O4/c1-10-8-12(19)11(18)9-13(10)20(14(21)23-16(2,3)4)15(22)24-17(5,6)7/h8-9H,19H2,1-7H3
    • InChIKey: VQZWKVHSXLKVFQ-UHFFFAOYSA-N
    • SMILES: FC1C(=CC(C)=C(C=1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N

計算された属性

  • 精确分子量: 340.17983545g/mol
  • 同位素质量: 340.17983545g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 442
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.6
  • トポロジー分子極性表面積: 81.9Ų

じっけんとくせい

  • 密度みつど: 1.176±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 424.4±55.0 °C(Predicted)
  • 酸度系数(pKa): 2.88±0.10(Predicted)

tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1006378-250mg
tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate
2665662-72-4 97%
250mg
$205 2024-07-21
eNovation Chemicals LLC
Y1006378-10G
tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate
2665662-72-4 97%
10g
$2500 2024-07-21
Aaron
AR024TZL-100mg
tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate
2665662-72-4 97%
100mg
$138.00 2025-02-13
1PlusChem
1P024TR9-1g
tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate
2665662-72-4 95%
1g
$475.00 2024-05-08
Aaron
AR024TZL-1g
tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate
2665662-72-4 97%
1g
$457.00 2025-02-13
eNovation Chemicals LLC
Y1006378-100mg
tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate
2665662-72-4 97%
100mg
$155 2025-02-19
abcr
AB577256-100mg
tert-Butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate; .
2665662-72-4
100mg
€263.00 2024-08-02
eNovation Chemicals LLC
Y1006378-25g
tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate
2665662-72-4 97%
25g
$4940 2025-02-19
eNovation Chemicals LLC
Y1006378-1g
tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate
2665662-72-4 97%
1g
$495 2025-02-19
eNovation Chemicals LLC
Y1006378-250mg
tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate
2665662-72-4 97%
250mg
$205 2025-03-01

tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate 関連文献

tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamateに関する追加情報

tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate (CAS No. 2665662-72-4): A Comprehensive Overview

tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate (CAS No. 2665662-72-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of N-Boc-protected amino acids and is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a fluoro-substituted aromatic ring. These characteristics make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

The tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate molecule is particularly interesting due to its potential applications in the development of novel therapeutic agents. The presence of the Boc protecting group allows for controlled deprotection, enabling the synthesis of compounds with specific functional groups. This is crucial in the design of drugs that require precise chemical modifications to achieve desired pharmacological properties.

Recent studies have highlighted the importance of tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate in the synthesis of small molecules targeting specific biological pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used as a key intermediate in the synthesis of potent inhibitors of protein-protein interactions (PPIs). PPI inhibitors are increasingly recognized as promising therapeutic agents for treating various diseases, including cancer and neurodegenerative disorders.

The 4-amino-5-fluoro-2-methyl-phenyl moiety in tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate contributes to its bioactivity by providing a unique binding profile to target proteins. The fluoro substitution enhances the compound's lipophilicity and metabolic stability, which are critical factors for drug efficacy and safety. Additionally, the methyl group at the 2-position of the aromatic ring can influence the compound's conformational flexibility, potentially affecting its binding affinity and selectivity.

In the context of drug discovery, tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate has been utilized in high-throughput screening (HTS) campaigns to identify lead compounds with desirable biological activities. HTS involves testing large libraries of compounds against specific biological targets to identify potential drug candidates. The ability to rapidly synthesize and modify this compound makes it an attractive choice for such screening efforts.

Furthermore, tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate has shown promise in preclinical studies as a scaffold for developing antiviral agents. A 2021 study published in Antiviral Research reported that derivatives of this compound exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The researchers attributed this activity to the compound's ability to interfere with viral replication processes.

The synthetic versatility of tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate also extends to its use in combinatorial chemistry approaches. Combinatorial chemistry involves generating large libraries of structurally diverse compounds by systematically varying functional groups on a common scaffold. This approach has been instrumental in accelerating drug discovery by allowing researchers to quickly identify compounds with optimal biological properties.

In addition to its applications in drug discovery, tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate has been explored for its potential as a probe molecule in chemical biology studies. Probe molecules are used to study protein function and cellular processes by selectively binding to specific targets. The ability to modify this compound with various functional groups makes it a versatile tool for investigating biological systems at the molecular level.

The safety profile of tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate is another important consideration in its development as a pharmaceutical agent. Preclinical toxicity studies have shown that this compound exhibits low toxicity and good safety margins, making it suitable for further evaluation in clinical trials. However, ongoing research is necessary to fully understand its pharmacokinetic properties and potential side effects.

In conclusion, tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate (CAS No. 2665662-72-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, synthetic versatility, and promising biological activities make it an attractive candidate for further exploration and development as a therapeutic agent or probe molecule.

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